![molecular formula C17H17ClN4O4S B6490961 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 891110-55-7](/img/structure/B6490961.png)
3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
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Overview
Description
The compound “3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyrrolidinone group, a sulfamoylphenyl group, and a urea group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, pyrrolidinone, sulfamoylphenyl, and urea groups would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrrolidinone group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl and sulfamoylphenyl groups might increase the compound’s hydrophobicity .Scientific Research Applications
- Harmonic Generation : Second and third harmonic generation studies have confirmed CPP’s suitability for nonlinear optical devices. At five different characteristic wavelengths, CPP demonstrates superior performance compared to standard urea. Specifically, its second harmonic generation value is 56 times higher, and the third harmonic generation value is 158 times higher than that of urea at the same wavelength (1064.13 nm) .
Optoelectronic Devices
CPP’s remarkable electrooptic properties position it for use in optoelectronic devices. Consider the following aspects:
- Excitation Energy : CPP’s excitation energy is calculated at 326 nm (3.8 eV) using a computational approach. This energy level aligns with its potential for optoelectronic applications .
- HOMO-LUMO Gap : The HOMO-LUMO gap (approximately 4 eV) indicates CPP’s electronic structure and its relevance in optoelectronics .
- Electrostatic Potential Maps : Insights into molecular levels, including electrostatic potential maps, further support its applicability in optoelectronic systems .
Organic Materials for Optical Switching
CPP’s delocalized π-electrons, coupled with donor and acceptor groups, make it a promising candidate for optical switching. Consider the following:
- Charge Transfer Mechanism : The interaction between donor and acceptor groups facilitates charge transfer, leading to modification in structure and large nonlinear optical coefficients .
- Physicochemical Properties : Understanding CPP’s electronic first and second-order hyperpolarizabilities (β and γ) is crucial for its applicability in nonlinear optical devices .
Optical Logic
CPP’s properties may contribute to advancements in optical logic circuits:
- Delocalized Electrons : The presence of π-electrons enhances its potential for optical logic applications .
- Charge Transfer Effects : The strong interaction between molecules due to charge carriers can influence optical logic behavior .
Memory Devices
CPP’s unique characteristics could impact memory devices:
Signal Processing
CPP’s properties may find use in signal processing applications:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPCZVRKOXYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide |
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